molecular formula C9H16N3O12P3 B1222844 2',3'-Dideoxycytidine 5'-triphosphate CAS No. 66004-77-1

2',3'-Dideoxycytidine 5'-triphosphate

カタログ番号 B1222844
CAS番号: 66004-77-1
分子量: 451.16 g/mol
InChIキー: ARLKCWCREKRROD-POYBYMJQSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“2’,3’-Dideoxycytidine 5’-triphosphate” (ddCTP) is a sugar-modified nucleoside triphosphate where the 2’ and 3’ hydroxyl groups are absent, resulting in chain termination . It is widely useful in antiviral research and in a variety of biotechnology applications .


Synthesis Analysis

ddCTP is actively phosphorylated by cytosolic deoxycytidine kinase and nucleoside (di)phosphate kinase to the 5’-triphosphate derivative . It is available upon request as a custom synthesis .


Molecular Structure Analysis

The molecular formula of ddCTP is C9H16N3O12P3 . The molecular weight is 451.16 g/mol . The IUPAC name is [[(2S,5R)-5-(4-amino-2-oxopyrimidin-1-yl)oxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate .


Chemical Reactions Analysis

The inability of polymerases to extend from a dideoxy nucleotide causes the chain termination . This property is widely useful in antiviral research and in a variety of biotechnology applications, including cycle sequencing, enzyme mechanistic studies, and for producing RNA and DNA sequences that cannot be extended by polymerases or joined by DNA ligases .


Physical And Chemical Properties Analysis

ddCTP is a powder that is soluble in water to 1 mg/mL, clear, and colorless . It is recommended to be stored at -20°C .

科学的研究の応用

DNA Sequencing

ddCTP is a key component in Sanger sequencing, a method of DNA sequencing. This method, also known as chain termination sequencing, uses ddCTP to terminate the DNA chain at specific points, allowing the sequence to be determined .

Genetic Diseases Research

The balance of deoxyribonucleoside triphosphates (dNTPs) in cells is crucial for DNA replication. Both a deficiency and a surplus of a single dNTP may result in increased mutation rates, faulty DNA repair or mitochondrial DNA depletion. Therefore, ddCTP can be used in research to understand these genetic diseases .

DNA Replication and Repair Studies

The relative amount of each dNTP is important for correct DNA synthesis. Thus, ddCTP can be used in studies focusing on DNA replication and repair .

Mutagenesis Research

Changes in the dNTP pools in cells can lead to mutagenesis. ddCTP can be used in research to understand this process .

Apoptosis Research

Changes in the dNTP pools in cells can also lead to apoptosis, or programmed cell death. ddCTP can be used in research to understand this process .

Mitochondrial DNA Maintenance

The sizes of the dNTP pools shrink about 10-fold as cells stop cycling and mitochondrial pools, which correspond to less than 10% of the overall cellular pools, reach levels below 1 pmol per million cells. Thus, ddCTP can be used in research to understand the mechanisms of nuclear and mitochondrial DNA replication and repair .

Genetically Manipulated Cells Research

ddCTP can be used to detect changes in the dNTP pools in genetically manipulated cells .

作用機序

Target of Action

The primary target of ddCTP is the HIV-1 reverse transcriptase (RT) . This enzyme plays a crucial role in the life cycle of the HIV virus, as it is responsible for the transcription of viral RNA into DNA, which is then integrated into the host genome .

Mode of Action

ddCTP acts as a chain-terminating inhibitor of DNA polymerase . Within cells, ddCTP is converted to its active metabolite by the sequential action of cellular enzymes . The active metabolite interferes with the viral RNA-directed DNA polymerase (reverse transcriptase) by competing for utilization of the natural substrate deoxycytidine 5’-triphosphate (dCTP), and by incorporating into viral DNA . This incorporation results in the termination of the viral DNA growth .

Biochemical Pathways

The key biochemical pathway affected by ddCTP is the HIV replication pathway . By inhibiting the reverse transcriptase enzyme, ddCTP prevents the formation of viral DNA, thus interrupting the replication of the HIV virus .

Pharmacokinetics

Zalcitabine, a dideoxynucleoside used to treat HIV and a precursor of ddCTP, has a high oral absorption rate of over 80% . It is predominantly eliminated via the renal route, with a half-life of 2 hours . These properties suggest that ddCTP likely has similar pharmacokinetic characteristics.

Result of Action

The primary result of ddCTP’s action is the termination of viral DNA growth , leading to the inhibition of HIV replication . This can significantly reduce the viral load in HIV-infected individuals, slowing the progression of the disease .

Action Environment

The action of ddCTP is influenced by various environmental factors. For instance, the efficiency of ddCTP incorporation into viral DNA can be affected by the concentration of the natural substrate dCTP . Additionally, the stability and efficacy of ddCTP may be influenced by factors such as pH and temperature . .

Safety and Hazards

ddCTP is a prescription anti-retroviral drug that causes mitochondrial toxicity and peripheral neuropathy . The peripheral neuropathy, seen as a dose-dependent adverse effect of ddCTP treatment in acquired immunodeficiency syndrome therapy, is at least partly caused by a perturbation of the phospholipid constitution of neuronal membranes .

将来の方向性

The use of ddCTP and its analogs in antiviral research and biotechnology applications is expected to continue. For instance, ddCTP analogs with a 1-Thiotriphosphate result in a nuclease-resistant phosphorothioate linkage . This property is valuable for the detection of rare mutations .

特性

IUPAC Name

[[(2S,5R)-5-(4-amino-2-oxopyrimidin-1-yl)oxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N3O12P3/c10-7-3-4-12(9(13)11-7)8-2-1-6(22-8)5-21-26(17,18)24-27(19,20)23-25(14,15)16/h3-4,6,8H,1-2,5H2,(H,17,18)(H,19,20)(H2,10,11,13)(H2,14,15,16)/t6-,8+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARLKCWCREKRROD-POYBYMJQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1COP(=O)(O)OP(=O)(O)OP(=O)(O)O)N2C=CC(=NC2=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H](O[C@@H]1COP(=O)(O)OP(=O)(O)OP(=O)(O)O)N2C=CC(=NC2=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N3O12P3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701343965
Record name Dideoxycytidine 5'-Triphosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701343965
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

451.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

66004-77-1, 93939-77-6
Record name DdCTP
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=66004-77-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2',3'-Dideoxycytidine 5'-triphosphate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066004771
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dideoxycytidine 5'-Triphosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701343965
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Cytidine 5'-(tetrahydrogen triphosphate), 2',3'-dideoxy-, trilithium salt
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.091.200
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2',3'-Dideoxycytidine 5'-triphosphate
Reactant of Route 2
2',3'-Dideoxycytidine 5'-triphosphate
Reactant of Route 3
2',3'-Dideoxycytidine 5'-triphosphate
Reactant of Route 4
2',3'-Dideoxycytidine 5'-triphosphate
Reactant of Route 5
2',3'-Dideoxycytidine 5'-triphosphate
Reactant of Route 6
2',3'-Dideoxycytidine 5'-triphosphate

Q & A

A: ddCTP acts as a competitive inhibitor of HIV-1 reverse transcriptase (RT), effectively blocking the enzyme's active site. [, , ] This inhibition prevents the incorporation of natural nucleotides like deoxycytidine triphosphate (dCTP) into the growing viral DNA chain, ultimately halting HIV-1 replication. [, , , ] The lack of the 3'-hydroxyl group on ddCTP's sugar moiety is crucial for this chain termination process. [, , , , ]

A: While ddCTP exhibits potent inhibition of HIV-1 RT, it also interacts with some human DNA polymerases, albeit with varying affinities. Studies reveal that ddCTP acts as a chain terminator for human DNA polymerases α, β, γ, and ε. [, , , , , , ] This interaction, particularly with DNA polymerase γ, which is involved in mitochondrial DNA synthesis, may contribute to the toxicity associated with ddC, the prodrug of ddCTP. [, , ]

ANone: While the provided research papers focus heavily on ddCTP's biological activity and lack specific spectroscopic data, we can infer its structure:

    A: Yes, computational methods like molecular dynamics simulations have been employed to understand the interactions of ddCTP with HIV-1 reverse transcriptase. [] These simulations have provided insights into the binding modes of ddCTP and other nucleoside reverse transcriptase inhibitors (NRTIs) within the enzyme's active site, helping to explain their different resistance profiles. []

    A: Although direct structural modifications of ddCTP are not extensively discussed in the provided papers, research on related L-enantiomers offers insights into structure-activity relationships. For instance, L-OddCTP (L-1,3-dioxolane-cytidine 5'-triphosphate), a dioxolane analog of ddCTP, exhibits potent inhibition of various human DNA polymerases. [] This finding highlights how subtle changes in the sugar moiety can drastically alter a compound's activity and selectivity profile. [, , , , ]

    ANone: The provided research focuses primarily on the biochemical and pharmacological aspects of ddCTP. Information concerning specific SHE regulations is not directly addressed.

    A: While ddCTP itself is not directly administered as a drug, its prodrug, 2',3'-dideoxycytidine (ddC), is. Research shows that ddC requires intracellular phosphorylation to become the active ddCTP. [, , , , , , ] The rate and efficiency of this phosphorylation vary among cell types and species. [, , , , ] Additionally, ddC can be metabolized into dideoxycytidine diphosphate-choline and dideoxycytidine diphosphate-ethanolamine, which may contribute to its toxicity. [, ]

    A: Studies comparing the administration of oral ddC with encapsulated ddCTP in a murine AIDS model revealed that both routes could effectively prevent disease signs. [] Interestingly, combining oral ddC with encapsulated ddCTP yielded an additive response in some parameters but also led to adverse effects like weight loss and high IgM levels. [] This finding emphasizes the importance of careful evaluation for combination therapies.

    A: Mutations in the HIV-1 reverse transcriptase (RT) gene can confer resistance to ddCTP. One such mutation, K65R, has been shown to decrease the chain termination effect of ddCTP and other nucleoside analogs. [] Interestingly, this mutation can also restore sensitivity to AZT (azidothymidine) in viruses resistant to this drug. [, ] The M184V mutation, while conferring high-level resistance to 3TC, also confers low-level resistance to ddC. [, ] These findings highlight the complex interplay between different mutations and drug resistance profiles.

    A: Research on HIV-1 containing both the M184V and K65R mutations showed synergistic resistance to 3TCTP (3TC triphosphate) but not to ddCTP. [] This suggests that while combining certain drugs might be beneficial, it is crucial to carefully consider the specific mutations present, as some combinations may lead to antagonistic or neutral effects. []

    A: Although ddCTP is not directly administered as a drug, its prodrug ddC exhibits dose-limiting toxicity. [] Studies indicate that ddC can inhibit mitochondrial DNA synthesis, likely due to its interaction with human DNA polymerase γ, potentially leading to adverse effects. [, , ] Furthermore, the intracellular metabolism of ddC into dideoxycytidine diphosphate-choline and dideoxycytidine diphosphate-ethanolamine might also contribute to its toxicity. [, ] The severity and manifestation of ddC toxicity vary across species, with humans displaying greater sensitivity compared to rodents. []

    A: Yes, research highlights the successful use of erythrocytes and liposomes as drug delivery systems for ddCTP. [, , , , ] These carriers allow for targeted delivery to macrophages, which are major reservoirs for HIV. [, , , , ] This approach has shown promise in inhibiting viral replication in macrophages, suggesting that targeted drug delivery can significantly improve ddCTP's efficacy. [, , , , ]

    ANone: The provided research primarily focuses on the mechanism of action and resistance associated with ddCTP and its prodrug ddC. Information regarding specific biomarkers for predicting efficacy or monitoring treatment response is not directly addressed in these studies.

    A: Researchers utilize techniques like high-performance liquid chromatography (HPLC) to separate and quantify ddCTP and its metabolites within cells. [] Additionally, radioactive labeling of ddCTP allows for sensitive detection and tracking of its incorporation into DNA strands. [, , , , ] These techniques provide valuable insights into ddCTP's metabolism and activity within biological systems.

    試験管内研究製品の免責事項と情報

    BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。